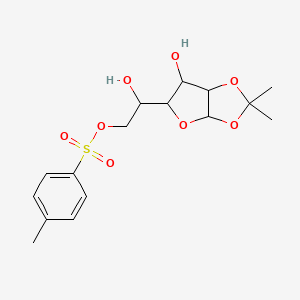

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Description

Properties

IUPAC Name |

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAMHMOGSSLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Comprehensive Technical Guide: Chemical Structure, Regioselective Synthesis, and Applications of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Executive Summary

In advanced carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount for achieving regioselective modifications. 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose stands as a quintessential intermediate in this domain[1]. By locking the C-1 and C-2 hydroxyls of D-glucose into an acetonide ring and activating the primary C-6 hydroxyl with a highly reactive p-toluenesulfonyl (tosyl) leaving group, this molecule provides a controlled, predictable scaffold. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in synthesizing iminosugars and radiotracers.

Chemical Identity & Structural Properties

The utility of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose stems from its structural dichotomy: the robust, acid-labile 1,2-O-isopropylidene protecting group ensures the furanose ring remains stable under basic and nucleophilic conditions, while the 6-O-tosyl group primes the molecule for SN2 displacement[1].

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | [(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |

| CAS Number | 26275-20-7 |

| Molecular Formula | C16H22O8S |

| Molecular Weight | 374.41 g/mol |

| Melting Point | 107–109 °C |

| Appearance | White Crystalline Solid |

| Solubility | Highly soluble in DMSO, MeOH, DMF, DCM, and EtOAc |

| Purity Standard | Min. 98% (Verified via 1H-NMR) |

Data sourced from authoritative chemical catalogs[1].

Mechanistic Insights: Regioselective Synthesis Protocol

The synthesis of this compound relies on the kinetic differentiation between primary and secondary hydroxyl groups. We begin with 1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone glucose, CAS: 18549-40-1). The goal is to selectively tosylate the C-6 primary alcohol without cross-reacting with the C-3 or C-5 secondary alcohols[2].

Step-by-Step Methodology & Causal Logic

1. Preparation of the Reaction Matrix:

-

Action: Dissolve 1.0 equivalent of 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine under an inert argon atmosphere.

-

Causality: Pyridine plays a dual role. It acts as the primary solvent and as an acid scavenger. More importantly, it reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the transfer of the tosyl group to the carbohydrate[3].

2. Kinetic Temperature Control:

-

Action: Cool the reaction vessel strictly to 0 °C using an ice-water bath before adding 1.1 equivalents of TsCl portion-wise.

-

Causality: Temperature control is the linchpin of regioselectivity. The primary hydroxyl at C-6 is sterically unhindered compared to the secondary hydroxyls at C-3 and C-5. At 0 °C, the activation energy threshold restricts the reaction strictly to the C-6 position, preventing the formation of unwanted di- or tri-tosylated byproducts[2].

3. Reaction Progression & Self-Validation:

-

Action: Stir at 0 °C for 2 hours, then allow the mixture to gradually warm to room temperature over 24–48 hours.

-

Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Ethyl Acetate (3:2) solvent system. The protocol is self-validating: the reaction is deemed complete only when the highly polar starting material spot completely disappears, replaced by a single, less polar product spot[2].

4. Quenching and Phase Extraction:

-

Action: Pour the mixture onto crushed ice to quench unreacted TsCl, then extract with Dichloromethane (3x 40 mL).

-

Causality: The ice quench immediately halts the reaction kinetics and hydrolyzes residual TsCl into water-soluble p-toluenesulfonic acid.

5. Purification via Sequential Washing (Critical Step):

-

Action: Wash the combined organic layers with cold 2M H2SO4, followed immediately by saturated NaHCO3, and finally brine.

-

Causality: The cold H2SO4 wash protonates the residual pyridine, converting it into a water-soluble pyridinium sulfate salt that is easily removed in the aqueous phase[2]. The immediate NaHCO3 wash is a mandatory self-correcting step; it neutralizes any residual acid, preventing the catastrophic acid-catalyzed deprotection of the acid-labile 1,2-O-isopropylidene acetonide group.

-

Final Isolation: Dry over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield a syrup that crystallizes into a white solid upon standing (Typical yield: 65-75%)[2].

Strategic Applications in Advanced Therapeutics

The 6-O-tosyl group transforms the carbohydrate into a highly reactive electrophile, opening pathways for complex drug development.

-

Radiochemistry & PET Imaging: The tosylate is an exceptional leaving group for nucleophilic fluorination. Displacement using [18F]fluoride (often with Kryptofix 2.22/K2CO3) allows for the synthesis of 6-[18F]fluoro-deoxyglucose derivatives. These are critical precursors in the formulation of Positron Emission Tomography (PET) radiotracers used in neurochemical imaging and oncology.

-

Iminosugars & Anthelmintics: By displacing the tosylate with sodium azide (NaN3) or thioacetates, researchers can synthesize 3-azido-3-deoxy-1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose intermediates[4]. Subsequent reduction and intramolecular cyclization yield polyhydroxylated pyrrolidines (iminosugars) and thiosugars. These compounds are potent glycosidase inhibitors, currently under intense investigation for their anticancer properties (e.g., Boron Neutron Capture Therapy) and as novel anthelmintic agents against filarial infections[2][4].

Pathway Visualization

Synthetic pathway and downstream applications of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose.

References

-

[1] Title: 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose, Min. 98% - 26275-20-7 - IG197 Source: Synthose URL:

-

Title: 1,2-O-Isopropylidene-a-D-glucofuranose 98% Source: Sigma-Aldrich URL:

-

[2] Title: The Synthesis of Novel Monosaccharides as Potential Anthelmintics Source: UCL Discovery URL:

-

Title: Precursor for 6-[18F]FDG alpha-D-Glucofuranose Source: ABX advanced biochemical compounds GmbH URL:

-

[4] Title: Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation Source: National Institutes of Health (PMC) URL:

-

[3] Title: The Synthesis of Novel Monosaccharides as Potential Anthelmintics (Regioselectivity) Source: UCL Discovery URL:

Sources

- 1. synthose.com [synthose.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation for Glycosidase Inhibition and Anticancer Properties for Application in Boron Neutron Capture Therapy (BNCT)—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-O-Tosyl-Glucofuranose in Carbohydrate Chemistry

Structural Elucidation and Synthetic Utility of 6-O-Tosyl-Glucofuranose Derivatives: An NMR-Driven Technical Guide

In the development of carbohydrate-based therapeutics, nucleoside analogs, and chiral ligands, the controlled functionalization of specific hydroxyl groups on a sugar scaffold is paramount. The derivative 1,2-O-isopropylidene-α-D-glucofuranose serves as a highly versatile building block. By leveraging the differential reactivity between primary and secondary alcohols, researchers can selectively activate the primary C-6 position using a p-toluenesulfonyl (tosyl) group[1]. This transformation converts a poor leaving group (hydroxyl) into an excellent one (tosylate), paving the way for downstream nucleophilic substitutions to yield azido, amino, and triazole-functionalized glycoconjugates[2][3].

Protocol & Mechanistic Rationale: Synthesis of the 6-O-Tosyl Scaffold

The synthesis of 6-O-tosyl-glucofuranose derivatives relies on precise thermodynamic and kinetic control to ensure regioselectivity.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the 1,2-O-isopropylidene-α-D-glucofuranose derivative (e.g., 3-O-propyl-1,2-O-isopropylidene-α-D-glucofuranose) in anhydrous pyridine.

-

Activation: Cool the stirring solution to 0 °C under an inert argon or nitrogen atmosphere.

-

Reagent Addition: Add 1.0 to 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution.

-

Propagation: Allow the reaction mixture to stir continuously between 5 °C and 10 °C for 12 hours.

-

Isolation: Monitor completion via Thin Layer Chromatography (TLC). Once complete, concentrate the mixture in vacuo and purify the crude viscous liquid via flash column chromatography to afford the pure 6-O-tosyl sugar.

Causality & Self-Validating System: Every choice in this protocol is driven by mechanistic necessity. Pyridine acts as a dual-purpose reagent: it is both the solvent and a nucleophilic catalyst. It reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the reaction. Crucially, pyridine also functions as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the acidic hydrolysis of the highly acid-sensitive 1,2-O-isopropylidene acetal protecting group.

The strict temperature control (0–10 °C) ensures that the bulky TsCl reagent selectively attacks the less sterically hindered primary alcohol at C-6, leaving any unprotected secondary alcohols intact. This protocol is a self-validating system : successful functionalization is immediately evident on TLC by a significant increase in the retention factor (

Quantitative Data Presentation: NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute confirmation of the structural integrity and stereochemistry of the synthesized derivatives. The tables below summarize the characteristic

Table 1: H NMR Assignments (300 MHz, CDCl )

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Mechanistic Assignment & Causality |

| Ar-H (Tosyl) | 7.80, 7.35 | d, d | 8.4, 7.8 | Aromatic protons of the p-toluenesulfonyl group. Highly deshielded by the electron-withdrawing sulfonyl moiety. |

| H-1 | 5.86 | d | 3.6 | Anomeric proton. It is the most deshielded aliphatic proton due to the inductive effects of two adjacent electronegative oxygen atoms (ring and acetal). The 3.6 Hz coupling constant confirms the cis relationship with H-2 (dihedral angle ~40°). |

| H-2 | 4.53 | d | 3.6 | Proton on C-2, coupled directly with the anomeric H-1 proton. |

| H-3, H-4, H-5 | 4.28 – 3.96 | m | - | Core furanose ring protons. Overlapping multiplets typical of rigid carbohydrate scaffolds. |

| H-6a, H-6b | 3.61 – 3.40 | m | - | Methylene protons adjacent to the tosyl group. Shifted downfield relative to an unprotected primary alcohol. |

| Ts-CH | 2.45 | s | - | Diagnostic methyl group on the aromatic tosyl ring. |

| CMe | 1.46, 1.30 | s, s | - | Isopropylidene methyl protons, confirming the acetal protecting group remains intact. |

Table 2: C NMR Assignments (75 MHz, CDCl )

| Carbon | Chemical Shift (δ, ppm) | Mechanistic Assignment & Causality |

| C-Ar (Tosyl) | 145.0, 132.5, 129.9, 128.1 | Aromatic carbons. The quaternary carbons (C-S and C-CH |

| C-Acetal | 111.8 | Quaternary acetal carbon of the isopropylidene group. |

| C-1 | 105.0 | Anomeric carbon. Its position >100 ppm is highly characteristic of the furanose ring structure. |

| C-2, C-3, C-4, C-5 | 82.7, 82.0, 79.0, 72.2 | Furanose ring carbons. The specific shifts depend on the 3-O-substitution. |

| C-6 | 67.5 | Primary carbon bearing the tosyl group. The attachment of the sulfonate ester causes a distinct downfield shift from ~61 ppm (free OH) to 67.5 ppm. |

| Aliphatic CH | 26.6, 26.1, 21.5 | Methyl carbons of the isopropylidene group and the tosyl group (21.5 ppm). |

Downstream Workflow: Activating the C-6 Position

Once the C-6 position is tosylated, the molecule is primed for nucleophilic attack. A standard downstream workflow involves reacting the 6-O-tosyl derivative with sodium azide (NaN

Synthetic workflow from D-glucose to functionalized derivatives via the 6-O-tosyl intermediate.

References

-

RSC Advances : Design and synthesis of novel C- and O-glycosylated morpholine fused 1,5-triazoles. Royal Society of Chemistry. 1

-

Synthesis, characterization, and antimicrobial activities of novel monosaccharide-containing Schiff base ligands : TÜBİTAK Academic Journals. 2

-

Synthesis, characterization, and antimicrobial activities of novel monosaccharide-containing Schiff base ligands : ResearchGate. 3

Sources

Technical Guide: The Role of 6-O-Tosyl Group in Carbohydrate Chemistry

Executive Summary

In carbohydrate chemistry, the selective modification of the primary hydroxyl group at the C-6 position is a foundational strategy for synthesizing rare sugars, amino sugars, and deoxy sugars. The 6-O-tosyl (p-toluenesulfonyl) group serves as a critical activation intermediate, converting a chemically inert hydroxyl group into a potent leaving group capable of undergoing nucleophilic substitution (

This guide provides a rigorous technical analysis of the 6-O-tosyl group, detailing its mechanistic advantages, regioselective installation, and applications in complex synthesis. It includes validated experimental protocols and troubleshooting frameworks designed for professional application.

Mechanistic Principles & Comparative Analysis

The Activation Logic

Native hydroxyl groups are poor leaving groups (

Key Properties:

-

Regioselectivity: The primary hydroxyl at C-6 is sterically more accessible than secondary hydroxyls (C-2, C-3, C-4), allowing for selective tosylation without extensive protecting group manipulation.

-

UV Detectability: Unlike the methanesulfonyl (mesyl) group, the tosyl group possesses a UV chromophore (

nm), significantly simplifying reaction monitoring via TLC and HPLC. -

Crystallinity: Tosyl derivatives often form stable crystalline solids, aiding purification compared to the frequently oily mesylates.

Leaving Group Comparison

The choice of sulfonate leaving group dictates reaction kinetics and stability.[3]

| Feature | Tosylate (-OTs) | Mesylate (-OMs) | Triflate (-OTf) |

| Relative Reactivity ( | 1 (Reference) | ~0.6 (Slightly Slower) | ~10,000 (Fast) |

| Leaving Group Ability | Good ( | Good ( | Excellent ( |

| Steric Bulk | High (Selectivity aid) | Low | Medium |

| Stability | High (Stable solid) | Moderate | Low (Hydrolysis prone) |

| Primary Application | General | Sterically crowded sites | Difficult substrates |

Reaction Pathways & Signaling

The 6-O-tosyl group acts as a "switch," diverting the carbohydrate substrate into one of three major pathways depending on the reagents applied.

Figure 1: The 6-O-tosyl intermediate enables access to amino sugars, deoxy sugars, and anhydro bridges depending on the nucleophile and basicity of the environment.

Experimental Protocols

Protocol A: Regioselective 6-O-Tosylation of Methyl -D-Glucopyranoside

Objective: Selectively functionalize the primary C-6 hydroxyl in the presence of three secondary hydroxyls.

Materials:

-

Methyl

-D-glucopyranoside (1.0 eq) -

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[2]

-

Anhydrous Pyridine (Solvent/Base)

-

Dichloromethane (DCM) for extraction[5]

Step-by-Step Methodology:

-

Preparation: Dissolve methyl

-D-glucopyranoside in anhydrous pyridine (10 mL per gram of sugar) in a round-bottom flask under an inert atmosphere (-

Expert Insight: Pyridine acts as both the solvent and the acid scavenger (neutralizing HCl). Ensure pyridine is dry to prevent hydrolysis of TsCl.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add TsCl (1.2 eq) portion-wise over 15 minutes.

-

Causality: Low temperature is crucial to maximize kinetic control, favoring the faster reaction at the primary C-6 position over secondary positions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1). The product will appear as a UV-active spot (

). -

Quench: Add a small amount of water (2 mL) and stir for 15 minutes to hydrolyze excess TsCl.

-

Workup (Critical):

-

Evaporate the bulk of pyridine under reduced pressure (rotary evaporator).

-

Dissolve the residue in DCM and wash sequentially with:

-

1M HCl (to remove residual pyridine as pyridinium salt).

-

Saturated

(to neutralize acid). -

Brine.[2]

-

-

Note: Complete removal of pyridine is essential for the stability of the tosylate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, DCM

5% MeOH/DCM).

Protocol B: Nucleophilic Displacement (Synthesis of 6-Azido Derivative)

Objective: Displacement of the tosyl group to form a 6-azido-6-deoxy sugar (precursor to amino sugars).

Methodology:

-

Dissolve the 6-O-tosyl sugar (from Protocol A) in anhydrous DMF (0.1 M concentration).

-

Add Sodium Azide (

) (5.0 eq).-

Safety:

is toxic and can form explosive hydrazoic acid with acids. Do not use halogenated solvents (DCM) here to avoid forming explosive di-azido-methane.

-

-

Heat the mixture to 80°C for 6–12 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF). Dry over

and concentrate.

Critical Troubleshooting: The 3,6-Anhydro Trap

A common failure mode in 6-O-tosyl chemistry is the unintended formation of 3,6-anhydro sugars .

-

Mechanism: If the reaction conditions are too basic (e.g., using NaH or NaOMe), the deprotonated hydroxyl at C-3 can act as an intramolecular nucleophile, attacking C-6 and displacing the tosylate. This forms a bicyclic 3,6-anhydro bridge.

-

Prevention: Use non-basic nucleophiles (e.g.,

, KSCN) or buffered conditions. -

Exploitation: If the anhydro sugar is the desired product (e.g., for synthesizing rare bicyclic scaffolds), use TBAF (Tetrabutylammonium fluoride) .[4] Recent studies indicate catalytic TBAF with

efficiently promotes this cyclization under mild conditions [1, 4].

Workflow Visualization: Synthesis & Purification Logic

Figure 2: Operational workflow for isolating pure 6-O-tosyl derivatives.

References

-

Chen, Z., et al. (2025).[4][6] Production of 1,4:3,6-dianhydro-α-D-glucopyranose from methyl 3,6-anhydro-α-D-glucopyranoside. RSC Advances. Link

-

BenchChem. (2025).[2][3][7] Nucleophilic Substitution Reactions Using Tosyl Groups: Protocols and Applications. Link

-

Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols into Good Leaving Groups. Link

-

Nitz, M., et al. (2020). TBAF Effects 3,6-Anhydro Formation from 6-O-Tosyl Pyranosides. Organic Letters. Link

-

Robins, M. J., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups...[8]. Journal of Organic Chemistry.[6] Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Production of 1,4:3,6-dianhydro-α- d -glucopyranose from methyl 3,6-anhydro-α- d -glucopyranoside and its taste identification - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00266D [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

Stability & Selective Manipulation of Isopropylidene Acetal Protecting Groups in Tosyl Glucose Derivatives

Executive Summary

The strategic manipulation of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose is a cornerstone technique in carbohydrate chemistry, particularly for synthesizing rare sugars (e.g., D-allose, 3-deoxy-3-fluoro-D-glucose) and nucleoside analogs.[1][2] The utility of this scaffold relies on the orthogonal stability of its three protecting groups: the acid-labile 5,6-isopropylidene acetal (exocyclic), the more robust 1,2-isopropylidene acetal (fused), and the base-stable/nucleophile-labile 3-O-tosyl group.[1][2]

This guide provides a technical deep-dive into the stability profiles, mechanistic underpinnings, and validated protocols for the selective deprotection and functionalization of this derivative.

Part 1: Mechanistic Foundations[1][2]

Structural Hierarchy of Lability

The reactivity difference between the two acetal groups is governed by ring strain and steric environment:

-

5,6-O-Isopropylidene (Exocyclic): This acetal forms a five-membered dioxolane ring on the exocyclic side chain.[1][2] It is significantly more labile to acid hydrolysis because its cleavage relieves steric crowding without disrupting the core furanose ring stability.

-

1,2-O-Isopropylidene (Fused): This acetal is cis-fused to the furanose ring.[1][2] Hydrolysis of this group is energetically more demanding as it exposes the anomeric center (C1), leading to mutarotation and potential ring opening.

-

3-O-Tosyl Group (Electronic Effect): The p-toluenesulfonyl group at C3 is strongly electron-withdrawing.[1][2] While it primarily serves as a leaving group for nucleophilic substitution, its inductive effect slightly stabilizes the adjacent acetals against acid hydrolysis compared to the unsubstituted diacetone glucose. However, the relative order of lability (

) remains unchanged.

Stability Matrix

The following table summarizes the stability of the functional groups under standard synthetic conditions.

| Reagent Class | Condition | 5,6-Acetal | 1,2-Acetal | 3-O-Tosyl | Result |

| Acid (Mild) | 60% AcOH, RT | Hydrolyzed | Stable | Stable | Selective 5,6-deprotection |

| Acid (Strong) | dilute H₂SO₄, Heat | Hydrolyzed | Hydrolyzed | Stable | Complete deprotection to Glucose |

| Base | Pyridine / NaHCO₃ | Stable | Stable | Stable | Safe for workup/handling |

| Nucleophile | Azide / Fluoride | Stable | Stable | Displaced | Sₙ2 Substitution (Inversion at C3) |

| Reducing Agent | Na/Naphthalene | Stable | Stable | Cleaved | Regeneration of C3-OH |

Part 2: Visualized Reaction Workflows

Synthesis and Selective Hydrolysis Pathway

The following diagram illustrates the conversion of D-Glucose to the 3-O-tosyl derivative and the subsequent selective hydrolysis.

Figure 1: Synthetic workflow from D-Glucose to selectively deprotected tosyl derivatives.

Stability Logic Tree

This decision tree aids in selecting reaction conditions to preserve specific groups.

Figure 2: Stability logic for determining reaction outcomes based on conditions.

Part 3: Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose

Principle: The C3 hydroxyl is sterically hindered.[1][2] Using pyridine as both solvent and base drives the reaction while neutralizing the HCl byproduct.

-

Reagents: Diacetone glucose (10.0 g, 38.4 mmol), p-Toluenesulfonyl chloride (11.0 g, 57.6 mmol, 1.5 eq), Anhydrous Pyridine (50 mL).

-

Procedure:

-

Dissolve diacetone glucose in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add TsCl portion-wise over 15 minutes to avoid an exotherm.

-

Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product often precipitates as a white solid or oil.

-

Extract with CH₂Cl₂, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

-

-

Expected Yield: 75–85%.

-

Data: Melting Point ~120–122°C.

Selective Hydrolysis of the 5,6-Isopropylidene Group

Principle: The 5,6-acetal is hydrolyzed by aqueous acetic acid, leaving the 1,2-acetal and the acid-stable tosyl group intact.[1][2]

-

Reagents: 3-O-Tosyl-diacetone glucose (5.0 g), Acetic Acid (30 mL), Water (20 mL).

-

Procedure:

-

Dissolve the starting material in 60% aqueous acetic acid (50 mL total volume).

-

Stir at ambient temperature (20–25°C) for 12–16 hours.

-

Note: If reaction is slow (due to tosyl group hydrophobicity), mild heating to 40°C is permissible, but do not exceed 50°C to avoid 1,2-acetal cleavage.[2]

-

Monitoring: TLC (EtOAc:Hexane 1:1) will show the disappearance of the starting material (Rf ~0.7) and appearance of the diol (Rf ~0.2).

-

Workup: Concentrate the solution under reduced pressure to remove acetic acid. Co-evaporate with toluene (3x) to remove traces of acid.

-

The residue is typically a syrup that can be crystallized or used directly.

-

-

Self-Validation: The product should be soluble in water/polar solvents, unlike the starting material. ¹H NMR will show the loss of two methyl singlets (from the 5,6-acetal) while retaining the two methyl singlets from the 1,2-acetal.[2]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrolysis | Tosyl group induces hydrophobicity; poor solubility in aq.[1][2] AcOH. | Add a co-solvent like THF or Dioxane to improve homogeneity. Increase temp to 40°C. |

| Loss of 1,2-Acetal | Acid concentration too high or temperature >50°C. | Quench reaction immediately with NaHCO₃.[1][2] Maintain pH > 2 during hydrolysis. |

| Walden Inversion Failure | Steric hindrance at C3 prevents Sₙ2 attack. | Use a polar aprotic solvent (DMF, DMSO) and elevated temperatures (80-100°C).[1][2] Ensure nucleophile is "naked" (e.g., use Crown ethers). |

| Tosyl Cleavage | Presence of strong reducing agents or highly basic conditions. | Avoid sodium metal or strong hydride donors if the tosyl group must be retained. |

References

-

BenchChem. Application Notes and Protocols: Isopropylidene Protecting Groups in Carbohydrate Chemistry. Retrieved from [2]

-

Synthose Inc. Product Specification: 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose.[1][2][3] Retrieved from [2]

-

Organic Syntheses. Deoxygenation of Secondary Alcohols: 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose.[1][2][4] Org.[5] Synth. 1986, 64, 175.[2] Retrieved from [2]

-

ResearchGate. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Crystals 2012, 2, 106.[2] Retrieved from

-

Sigma-Aldrich. Product Detail: 1,2-O-Isopropylidene-α-D-glucofuranose.[1][2][3] Retrieved from [1][2]

Sources

- 1. synthose.com [synthose.com]

- 2. synthose.com [synthose.com]

- 3. Formation of 3,6-anhydro-4,5-O-isopropylidene-D-allose dimethyl acetal in the methanolysis of 1,2: 5,6-di-O-isopropylidene-3-O-p-tolylsulphonyl-α-D-glucofuranose. Synthesis of 3,6-anhydro-D-allose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tcichemicals.com [tcichemicals.com]

Precision at the Hydroxyl: The Evolution and Mechanics of Regioselective Tosylation in Furanose Rings

Executive Summary

In the synthesis of nucleoside analogues, antisense oligonucleotides (ASOs), and carbohydrate-based therapeutics, the furanose ring serves as a foundational scaffold. However, the presence of multiple chemically similar hydroxyl groups (typically the 5'-primary, and 2',3'-secondary positions) presents a profound synthetic challenge. Regioselective tosylation—the targeted installation of a p-toluenesulfonyl (tosyl) leaving group—is a critical transformation that enables subsequent site-specific nucleophilic substitutions, such as halogenation, azidation, or intramolecular cyclization[1].

This whitepaper provides an in-depth technical analysis of the history, mechanistic causality, and modern protocols governing regioselective tosylation in furanose polyols. By bridging historical context with self-validating experimental methodologies, this guide equips drug development professionals with the theoretical and practical frameworks necessary to execute these highly sensitive transformations.

The Historical Paradigm: Steric Differentiation

In the early days of carbohydrate and nucleoside chemistry, protecting group strategies were highly linear and inefficient, often requiring exhaustive protection and deprotection cycles. The discovery that p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine could selectively differentiate primary from secondary hydroxyls revolutionized the field.

The Causality of Primary Selectivity

The selectivity of the classical TsCl/pyridine system is governed primarily by steric kinetics . Pyridine serves a dual function: it acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst, reacting with TsCl to form a bulky, highly electrophilic N-tosylpyridinium intermediate. Because the 5'-hydroxyl group of a furanose ring is exocyclic and freely rotating, it is significantly less sterically encumbered than the endocyclic 2' and 3' secondary hydroxyls. Consequently, the activation energy for the transition state of the 5'-OH attacking the bulky N-tosylpyridinium complex is much lower, resulting in a kinetically controlled regioselective 5'-O-tosylation[2].

The Organotin Revolution: Overriding Sterics with Electronics

While 5'-O-tosylation was solved early on, selectively tosylating a specific secondary hydroxyl (e.g., the 2'-OH) in the presence of others remained a massive hurdle. The paradigm shifted with the introduction of organotin mediators, specifically dibutyltin oxide (

The Causality of Secondary Selectivity

When a furanose containing a cis-1,2-diol system (such as ribonucleosides) is refluxed with

Decision tree for selecting furanose tosylation pathways based on target hydroxyls.

Modern Advancements: Catalysis and Green Chemistry

Historically, the stannylene acetal method required stoichiometric amounts of toxic tin reagents. Modern drug development demands greener, scalable alternatives.

Recent breakthroughs have demonstrated that regioselective 2'-O-tosylation can be achieved using substoichiometric (catalytic) amounts of organotin mediators (e.g., 10-20 mol% of dibutyltin dichloride)[4]. Furthermore, solvent-free conditions utilizing catalytic

Mechanistic pathway of dibutyltin oxide mediated regioselective tosylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in observational and analytical checkpoints to confirm causality and success at each stage.

Protocol A: Classical 5'-O-Tosylation via Steric Control

Objective: Selective tosylation of the primary 5'-hydroxyl of a ribonucleoside.

-

Preparation: Dissolve the unprotected nucleoside (1.0 eq) in anhydrous pyridine (0.2 M) under an argon atmosphere. Causality: Anhydrous conditions are critical; water will rapidly hydrolyze TsCl into p-toluenesulfonic acid, killing the reaction.

-

Thermal Control: Cool the solution to 0°C using an ice bath. Causality: Low temperatures maximize the kinetic differentiation between the primary and secondary hydroxyls.

-

Reagent Addition: Add TsCl (1.1 eq) portion-wise over 15 minutes.

-

Monitoring (Self-Validation Checkpoint 1): Stir at 0°C to 4°C for 12-16 hours. Monitor via TLC (DCM:MeOH, 9:1). The formation of a single new spot with a higher

value than the starting material indicates successful mono-tosylation without over-reaction. -

Quenching & Workup: Quench the reaction with ice water to destroy excess TsCl. Extract with ethyl acetate, wash with cold 1M HCl (to remove pyridine), followed by saturated

and brine. -

Analytical Validation (Self-Validation Checkpoint 2): Perform

-NMR. Success is definitively proven by a significant downfield shift (

Protocol B: Regioselective 2'-O-Tosylation via Catalytic Stannylene Acetal

Objective: Selective tosylation of the 2'-hydroxyl using catalytic tin under modern green conditions[5].

-

Acetal Formation: In a reaction vessel, combine the furanose substrate (1.0 eq),

(0.1 eq), and TBAB (0.3 eq). -

Activation: Add DIPEA (3.0 eq) and stir the mixture at 75°C. Causality: TBAB acts as a phase-transfer catalyst and coordinates with the tin intermediate, breaking up unreactive oligomers and stabilizing the active catalytic species.

-

Visual Validation (Self-Validation Checkpoint 1): The initial heterogeneous mixture of insoluble

will gradually transition into a clear, homogeneous slurry/solution. Do not proceed until this visual clearance occurs, as it is the physical proof of stannylene acetal formation. -

Tosylation: Add TsCl (1.2 eq) to the activated mixture and maintain at 75°C for 2-4 hours.

-

Workup: Cool to room temperature, dilute with DCM, and wash with water to remove TBAB and DIPEA salts. Purify via flash chromatography.

-

Analytical Validation (Self-Validation Checkpoint 2):

-NMR analysis will reveal a specific downfield shift of the 2'-CH proton, leaving the 3'-CH and 5'-

Quantitative Data: Yield and Selectivity Comparison

The following table synthesizes quantitative outcomes across different tosylation strategies, allowing researchers to select the optimal pathway based on their target profile.

| Strategy / Reagent System | Target Hydroxyl | Typical Yield | Regioselectivity | Primary Mechanistic Driver |

| TsCl, Pyridine (0°C) | 5'-OH (Primary) | 75 - 85% | > 95% | Steric hindrance & Kinetic control |

| Stoichiometric | 2'-OH / 3'-OH | 70 - 80% | 85 - 90% | Nucleophilic enhancement via Sn dimer |

| Catalytic | 2'-OH / 3'-OH | 80 - 92% | > 90% | Turnover of Sn-intermediate[4] |

| Solvent-Free | Secondary Eq. OH | 85 - 90% | > 92% | Anion coordination & phase transfer[5] |

| Variable | 85 - 95% | > 95% | Directed acyl transfer[6] |

References

- Smolecule - Regioselective Tosylation Strategies in Nucleoside Chemistry ... Pyridine-Mediated ... primary hydroxyl group.

- Source: PMC / nih.

- Regioselective Monotosylation of Non-protected and Partially Protected Glycosides by the Dibutyltin Oxide Method Source: J-Stage URL

- One-Pot p-Toluenesulfonylation of Adenosine and Methyl Glycosides with a Substoichiometric Amount of Organotin Mediators Source: Taylor & Francis URL

- Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions Source: ResearchGate URL

- [DMAPTs]+Cl−: A Promising Versatile Regioselective Tosyl Transfer Reagent Source: ResearchGate URL

Sources

- 1. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Thymidine,5'-(4-methylbenzenesulfonate) [smolecule.com]

- 3. Regioselective Monotosylation of Non-protected and Partially Protected Glycosides by the Dibutyltin Oxide Method [jstage.jst.go.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Comparative Technical Guide: 1,2-O-Isopropylidene-6-O-tosyl vs. 3-O-tosyl-α-D-glucofuranose

[1][2]

Executive Summary

The 1,2-O-isopropylidene-α-D-glucofuranose scaffold (Monoacetone Glucose, MAG) is a versatile chiral pool intermediate.[1][2] Its functionalization with p-toluenesulfonyl (tosyl) groups creates critical precursors for rare sugars, nucleoside analogs, and fluorinated carbohydrates.[2]

The distinction between the 6-O-tosyl and 3-O-tosyl isomers is not merely positional; it dictates the entire synthetic strategy, reactivity profile, and downstream utility.[1][2]

-

6-O-Tosyl Isomer: The kinetic product, exploiting the high reactivity of the primary hydroxyl.[1][2] It is the standard gateway to 6-modified glucose derivatives.[1][2]

-

3-O-Tosyl Isomer: A thermodynamic or protection-dependent product, requiring specific blocking group manipulations.[1][2] It is essential for accessing allo-configured sugars or 3-amino/3-deoxy derivatives.[1][2]

Structural & Electronic Profiling

Both isomers share the same core furanose ring locked by the 1,2-acetonide, but the location of the sulfonate ester dramatically alters the steric landscape.

| Feature | 6-O-Tosyl Isomer | 3-O-Tosyl Isomer |

| Position Type | Primary (Exocyclic) | Secondary (Endocyclic) |

| Steric Access | High (Flexible C5-C6 bond) | Low (Hindered by 1,2-acetonide & C4-substituent) |

| Electronic Environment | Electron-deficient C6; accessible for SN2 attack.[1][2] | Electron-deficient C3; backside attack hindered by ring puckering.[1][2] |

| Preferred Conformation | Furanose ring typically adopts a | Tosyl group at C3 often enforces a distorted envelope to minimize dipole interactions.[2] |

3D Conformation Analysis

-

C6-OTs: The C5-C6 bond allows the tosyl group to rotate away from the ring, minimizing steric clash.[1][2] This accessibility makes the C6 position a "hotspot" for nucleophilic substitution.[2]

-

C3-OTs: The C3 position is rigidly fixed within the furanose ring.[1][2] The bulky tosyl group at C3 is cis to the C4-sidechain and trans to the C2-oxygen.[1][2] Nucleophilic attack at C3 requires an approach from the "endo" face, which is sterically crowded by the adjacent 1,2-isopropylidene group.

Synthetic Pathways & Regioselectivity[1][3]

The synthesis of these isomers illustrates the principle of kinetic vs. chemoselective control .[2]

The 6-O-Tosyl Route (Direct Kinetic Control)

The primary hydroxyl at C6 is significantly more nucleophilic than the secondary hydroxyls at C3 and C5.[2] Treatment of MAG with 1 equivalent of tosyl chloride (TsCl) in pyridine at 0°C yields the 6-O-tosyl derivative almost exclusively.[1][2]

The 3-O-Tosyl Route (Protection-Deprotection Strategy)

Direct tosylation of MAG will rarely yield the 3-O-isomer as a major product.[1][2] The synthesis requires a "masked" precursor: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose, DAG) .[1][2]

-

Tosylation: DAG has only one free hydroxyl at C3.[2][3] Tosylation proceeds smoothly to give 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-glucofuranose .[1][2]

-

Selective Hydrolysis: The 5,6-acetonide is more acid-labile than the 1,2-acetonide.[1][2] Controlled hydrolysis (e.g., 60% AcOH) removes the 5,6-protecting group while retaining the 3-O-tosyl group, yielding the target isomer.[2]

Figure 1: Divergent synthetic pathways for accessing 6-O and 3-O tosyl isomers.

Spectroscopic Differentiation (NMR)[2][3]

Proton NMR (

Comparative H NMR Data (Typical Shifts in CDCl )

| Proton | Unsubstituted MAG | 6-O-Tosyl Isomer | 3-O-Tosyl Isomer | Diagnostic Feature |

| H-1 | ~5.93 (d) | ~5.90 (d) | ~5.90 (d) | Anomeric proton (constant).[1][2] |

| H-3 | ~4.35 (d) | ~4.30 (d) | ~4.90 - 5.10 (d) | H-3 shifts downfield in 3-O-isomer.[1][2] |

| H-6a/6b | ~3.60 - 3.80 (m) | ~4.20 - 4.40 (m) | ~3.60 - 3.80 (m) | H-6s shift downfield in 6-O-isomer.[1][2] |

| Aromatic | None | 7.3 - 7.8 (m) | 7.3 - 7.8 (m) | Tosyl aromatic signals present in both.[2] |

Key Diagnostic: Look for the multiplet at 4.2-4.4 ppm .[1][2] If it integrates to 2 protons, it is the 6-O-tosyl .[1][2] If the doublet at ~5.0 ppm is present, it is the 3-O-tosyl .[1][2]

Reactivity Profile & Applications

The utility of these isomers in drug development is defined by their behavior in Nucleophilic Substitution (SN2) reactions.[2]

6-O-Tosyl: The "Easy" Electrophile[1][2]

-

Mechanism: Classical SN2.[2]

-

Rate: Fast. The primary carbon is unhindered.[2]

-

Outcome: Clean displacement with nucleophiles (NaN

, KF, KCN).[2] -

Applications:

3-O-Tosyl: The "Difficult" Electrophile[1][2]

-

Mechanism: SN2 with Inversion (Walden Inversion) or Elimination (E2).[2]

-

Rate: Slow. The secondary center is sterically hindered by the cis-fused 1,2-acetonide.[1][2]

-

Outcome: Nucleophilic attack at C3 results in the inversion of configuration , converting the gluco-configuration (C3-OH down) to the allo-configuration (C3-substituent up).[2]

-

Side Reactions: Strong bases or high temperatures often lead to elimination , forming the 3,4-unsaturated sugar (enol ether), or ring contraction .[2]

-

Applications:

Summary of Reactivity

| Reaction | 6-O-Tosyl Isomer | 3-O-Tosyl Isomer |

| Nucleophile (Nu-) | Attacks C6 | Attacks C3 (Backside) |

| Configuration | Retained (C6 is not chiral center) | Inverted (Gluco |

| Major Risk | Ditosylation (if over-reacted) | Elimination (C3-H removal) |

| Primary Use | Chain extension, Halogenation | Stereochemical inversion, Core modification |

References

-

Regioselective Tosylation: Jary, J. et al. Collection of Czechoslovak Chemical Communications, 1961.[2] (Demonstrates kinetic preference for primary hydroxyls in furanoses).

-

Synthesis of 3-O-Tosyl Isomer: Heap, J. M.[1][2] & Owen, L. N. "The Synthesis of 3-O-Tosyl-1,2-O-isopropylidene-α-D-glucofuranose." Journal of the Chemical Society C, 1970.[2] [2]

-

NMR Characterization: Alexandersson, E. et al. "Complete 1H and 13C NMR spectral assignment of D-glucofuranose."[2][4] Carbohydrate Research, 2021.[2]

-

Crystallographic Data: Peppel, T. et al.[2] "The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose." Crystals, 2012.[2][5][6][7]

-

Reactivity Comparison: Hough, L. & Richardson, A. C. "Nucleophilic Substitution of Sulphonates."[2] Rodd's Chemistry of Carbon Compounds, Vol 1F.

Sources

- 1. synthose.com [synthose.com]

- 2. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose purum, = 98.0 TLC 582-52-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Thermodynamic stability of alpha-D-glucofuranose derivatives

Thermodynamic Stability of -D-Glucofuranose Derivatives: A Comprehensive Technical Guide

Executive Summary

In the realm of carbohydrate chemistry and drug development, mastering the structural dynamics of monosaccharides is critical for synthesizing targeted therapeutics. While D-glucose overwhelmingly favors the pyranose conformation in nature, isolating and stabilizing its furanose counterpart—specifically

The Thermodynamic Paradigm: Pyranose vs. Furanose

As application scientists, we frequently navigate the structural dichotomy of monosaccharides: the kinetic preference for furanose cyclization versus the thermodynamic dominance of the pyranose form. In aqueous solutions, D-glucose exists in a dynamic equilibrium, yet it overwhelmingly adopts the six-membered pyranose configuration.

Causality of Stability: Dihedral vs. Angular Strain

A common misconception is that the five-membered furanose ring is penalized by angular strain. In reality, both five- and six-membered rings can be constructed with minimal deviation from ideal

The pyranose chair conformation perfectly accommodates a 60° dihedral angle between adjacent non-ring atoms, effectively minimizing eclipsing steric interactions[2]. Conversely, furanose rings must adopt highly flexible envelope or twist conformations to relieve torsional strain[2][3]. This inherent flexibility leaves them thermodynamically disadvantaged. However, kinetically, the five-membered ring forms more rapidly due to a lower transition state energy barrier, creating a continuous cycle where furanoses are rapidly formed but subsequently rearrange into the more stable pyranose forms[1][3].

Fig 1. Kinetic vs. thermodynamic cyclization pathways of D-glucose.

Quantitative Data: Tautomeric Equilibrium

To understand the necessity of chemical derivatization, we must first look at the baseline thermodynamic distribution of D-glucose tautomers in an aqueous solution. The statistical distribution heavily favors the pyranose forms, rendering the native furanose form practically inaccessible for direct isolation[3].

| Tautomeric Form | Ring Size | Equilibrium Abundance (%) | Kinetic Formation | Thermodynamic Stability |

| 6-membered | ~64.0% | Slower | Highest (Equatorial OH) | |

| 6-membered | ~36.0% | Slower | High (Axial OH at C1) | |

| 5-membered | < 1.0% | Faster | Low (Dihedral Strain) | |

| Open-chain Aldehyde | Linear | < 0.1% | N/A | Lowest |

Engineering Stability: -D-Glucofuranose Derivatives

To harness the furanose form for downstream drug development (such as synthesizing modified D-glucofuranoses for protease inhibitors[4]), we must artificially invert the native thermodynamic bias. This is achieved via selective derivatization.

The synthesis of 1,2-O-isopropylidene-

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The synthesis protocol includes built-in thermodynamic checkpoints, while the NMR protocol provides absolute quantitative verification.

Protocol A: Synthesis of 1,2-O-Isopropylidene- -D-Glucofuranose

Objective: Thermodynamically lock the furanose conformation via ketalization.

-

Reaction Initiation: Suspend 250 mg of anhydrous D-glucose in 40 mL of dry acetone in a 100 mL round-bottom flask[5].

-

Causality: Acetone serves as both the solvent and the reactant. Strictly anhydrous conditions are critical to drive the equilibrium toward ketal formation by preventing hydrolysis.

-

-

Catalysis: Add 300

L of concentrated-

Causality: The acid protonates the carbonyl oxygen of the acetone, increasing its electrophilicity for nucleophilic attack by the C1/C2 hydroxyls of the sugar.

-

-

Thermodynamic Equilibration: Reflux the reaction mixture at 80°C for exactly 4 hours[5].

-

Causality: Elevated temperature provides the activation energy required to overcome the barrier for the initial kinetic products, allowing the system to settle into the most thermodynamically stable mono-acetal derivative.

-

-

Neutralization & Extraction: Cool the reaction to room temperature and immediately neutralize with saturated aqueous

. Extract the organic layer with ethyl acetate (3 x 50 mL).-

Causality: Neutralization prevents the acid-catalyzed reversion (hydrolysis) of the newly formed ketal during the aqueous workup.

-

-

Validation: Perform Thin Layer Chromatography (TLC) using 20% ether in hexane. A single homogeneous spot confirms the absence of unreacted pyranose forms.

Protocol B: Quantitative C NMR for Thermodynamic Stability Verification

Objective: Verify the internal

-

Sample Preparation: Dissolve 50 mg of the synthesized 1,2-O-isopropylidene-

-D-glucofuranose in 0.6 mL of -

Instrument Tuning: Utilize a high-field NMR spectrometer (400 MHz or higher) to maximize the signal-to-noise ratio, which is essential for precise natural abundance

C measurements[5]. -

Pulse Sequence: Apply a "single-pulse" sequence with inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE)[5].

-

Causality: NOE enhancement varies drastically between different carbon environments. Suppressing it ensures that the integrated area of each

C signal is directly proportional to the number of nuclei, allowing for absolute quantification of the structural isomers.

-

-

Relaxation Delay: Set the relaxation delay (

) to at least 5 times the longest longitudinal relaxation time (-

Causality: This ensures a complete return to thermal equilibrium between pulses, preventing signal saturation.

-

-

Data Analysis: Integrate the C1 anomeric carbon signal (~105 ppm) and compare it against the isopropylidene methyl carbons (~26-28 ppm). The complete absence of signals at ~92 ppm (

-pyranose) and ~96 ppm (

Fig 2. Self-validating experimental workflow for furanose stabilization and qNMR analysis.

References

-

Title: A Technical Guide to the Distinctions Between Pyranose and Furanose Forms Source: benchchem.com URL: 2

-

Title: Stability of furanose vs. pyranose form of glucose? Source: echemi.com URL: 3

-

Title: Stability of furanose vs. pyranose form of glucose? Source: stackexchange.com URL: 1

-

Title: Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance Source: researchgate.net URL: 5

-

Title: Modified D-Glucofuranoses as New Black Fungus Protease Inhibitors: Computational Screening, Docking, Dynamics, and QSAR Study Source: physchemres.org URL: 4

Literature review of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose synthesis pathways

Topic: Literature Review & Technical Guide: Synthesis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists[1][2]

A Senior Scientist’s Guide to Regioselective Carbohydrate Functionalization

Executive Summary & Strategic Value

The synthesis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (hereafter 6-O-Ts-MAG ) represents a critical entry point into chiral pool synthesis.[1][2] This scaffold preserves the stereochemistry of C2, C3, C4, and C5 of D-glucose while activating the primary C6 hydroxyl for nucleophilic displacement.[2] It is a linchpin intermediate for synthesizing rare sugars (e.g., 6-deoxy sugars), chiral ligands, and glycomimetics.[1][2]

This guide moves beyond generic textbook descriptions to provide a field-validated, three-stage protocol. It addresses the primary challenge: Regioselectivity . The target molecule requires the precise differentiation of the primary C6 hydroxyl from the secondary C3 and C5 hydroxyls in the intermediate monoacetone glucose (MAG).[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is governed by kinetic control and protective group hierarchy. We utilize the thermodynamic stability of the 1,2-acetonide vs. the kinetic lability of the 5,6-acetonide.

The Pathway:

-

Global Protection: D-Glucose

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (DAG ).[1][2] -

Regioselective Deprotection: DAG

1,2-O-Isopropylidene-α-D-glucofuranose (MAG ).[1][2] -

Kinetic Functionalization: MAG

6-O-Ts-MAG via steric and electronic discrimination.

Figure 1: Strategic reaction pathway emphasizing the transition from thermodynamic protection to kinetic functionalization.[1][2]

Detailed Experimental Protocols

Phase 1: The Foundation – Diacetone Glucose (DAG)

While commercially available, in-house synthesis is often required for isotope labeling or bulk cost reduction.[1][2]

Mechanism: Acid-catalyzed ketalization.[1][2] The 1,2-cis diol and 5,6-diol react to form five-membered dioxolane rings.[1][2] The furanose form is locked in.

Protocol (Optimized Iodine Method): Why this method? Iodine is a milder Lewis acid than H₂SO₄, reducing charring and polymerization byproducts.[2]

-

Setup: Charge a round-bottom flask with D-Glucose (10.0 g, 55.5 mmol) and Acetone (200 mL).

-

Catalyst: Add Iodine (1.5 g, ~10 mol%).

-

Reaction: Reflux (approx. 56°C) for 3-5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1][2]

-

Workup: Cool to RT. Add saturated Na₂S₂O₃ (aq) to quench iodine (color changes from dark brown to clear).[1][2]

-

Isolation: Neutralize with NaHCO₃. Filter salts.[1][3][4] Concentrate filtrate in vacuo.[5]

-

Purification: Recrystallize from Cyclohexane or Hexane.

Phase 2: The Critical Junction – Monoacetone Glucose (MAG)

This step requires precise acidity control.[1] Strong acids (HCl) will strip both acetonides; weak acids (AcOH) allow for selective cleavage of the less stable 5,6-terminal acetonide.[1][2]

Protocol (Kinetic Hydrolysis):

-

Solvent System: Dissolve DAG (10.0 g) in 100 mL of 50% aqueous Acetic Acid (v/v).

-

Reaction: Stir at ambient temperature (20-25°C) for 12-16 hours.

-

Critical Control Point: Do not heat above 40°C, or 1,2-hydrolysis (degradation to glucose) will accelerate.[2]

-

-

Monitoring: TLC (DCM/MeOH 9:1). DAG (Rf ~0.[1][2]8) converts to MAG (Rf ~0.3).[1][2]

-

Workup: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to remove traces of acetic acid azeotropically.[1][2]

-

Purification: Flash chromatography (DCM

5% MeOH/DCM) or recrystallization from Ethyl Acetate.[1][2]-

Target Yield: 70-80%

-

Key Data: 1H NMR should show loss of two methyl singlets (from 4 to 2) compared to DAG.

-

Phase 3: Precision Functionalization – 6-O-Tosylation

This is the most technically demanding step.[1] The goal is to tosylate the primary hydroxyl at C6 without touching the secondary hydroxyls at C5 or C3.

The Causality of Selectivity:

-

Sterics: The C6 primary alcohol is less hindered than C5/C3.

-

Kinetics: At low temperatures (0°C), the rate constant for primary alcohol sulfonation is significantly higher (

).[1][2]

Protocol:

-

Preparation: Dry MAG (5.0 g, 22.7 mmol) under high vacuum for 2 hours. Dissolve in anhydrous Pyridine (50 mL).

-

Cooling: Cool the solution to 0°C in an ice/water bath.

-

Reagent Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (4.75 g, 24.9 mmol, 1.1 eq ) in minimal anhydrous DCM (10 mL). Add dropwise over 30 minutes.

-

Note: Slow addition prevents local concentration spikes that lead to bis-tosylation.[1]

-

-

Incubation: Stir at 0°C for 4 hours, then allow to warm to 10°C overnight (Standard fridge temperature is ideal).

-

Quench: Add 2 mL water to hydrolyze excess TsCl. Stir 15 mins.

-

Extraction: Dilute with DCM (100 mL). Wash sequentially with:

-

Purification: Flash Column Chromatography.

Key Analytical Markers (6-O-Ts-MAG):

-

1H NMR (CDCl₃): Distinct aromatic doublets (7.3, 7.8 ppm) and a methyl singlet (2.45 ppm) for the tosyl group.[1][2] The C6 protons will shift downfield (~4.1-4.3 ppm) due to the electron-withdrawing sulfonate.[1]

-

Yield: Expect 65-75%.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Bis-tosylation (3,6-di-Ts) | Temperature too high or excess TsCl used.[1][2] | Maintain reaction at <5°C. Strictly limit TsCl to 1.1 equivalents. |

| Low Conversion | Wet pyridine (hydrolysis of TsCl).[1][2] | Distill pyridine over CaH₂ or use molecular sieves.[1] |

| Poor Separation | Co-elution of 6-O-Ts and 5-O-Ts isomers.[1][2] | Use a shallower gradient (e.g., Hexane/EtOAc 4:1 to 2:1).[1][2] |

| Degradation | Acidic workup too harsh (cleaves 1,2-acetonide).[1][2] | Ensure HCl washes are cold and brief; neutralize immediately with bicarbonate. |

Workflow Visualization

Figure 2: Operational workflow for the sequential synthesis and purification.

References

-

BenchChem Technical Support. (2025).[1][2][3][6] An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications. BenchChem. Link

-

Han, X., He, J., Chen, S., & Li, B. (2009).[1][2] Iodine-Catalyzed Reaction of D-Glucose with Acetone for the Preparation of 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose. Food Science, 30(14), 153-155.[1][2] Link[1][2]

-

Kawsar, S., et al. (2013).[1][2][7] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. Link

-

Synthose Inc. (2025).[1][2] Product Specification: 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose. Synthose Catalog. Link

-

Mamat, C., et al. (2012).[1][2] The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Crystals, 2(1), 106-116.[1][2] (Cited for Tosylation conditions context). Link[1][2]

-

Chittenden, G.J. (1979).[1][2] Reaction of 1,2-O-isopropylidene-α-D-glucofuranose... synthesis of 3,5-di-O-methyl derivatives. Carbohydrate Research, 74, 333-335.[1][2] (Cited for MAG reactivity profile). Link[1][2]

Sources

- 1. synthose.com [synthose.com]

- 2. 1,2:5,6-Di-O-isopropylidene-alpha-L-glucofuranose | C12H20O6 | CID 11456593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Step-by-step synthesis of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose from diacetone glucose

Target Audience: Synthetic Chemists, Carbohydrate Researchers, and Drug Development Professionals Process Overview: Two-stage regioselective synthesis from 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose).

Strategic Utility in Carbohydrate Chemistry

The synthesis of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is a cornerstone transformation in carbohydrate chemistry. By selectively protecting the anomeric and C-2 positions while activating the primary C-6 hydroxyl group with a highly reactive p-toluenesulfonate (tosyl) leaving group, researchers create a versatile electrophilic scaffold. This intermediate is critical for the downstream synthesis of rare sugars (such as D-idose) , azido-sugars, deoxy-sugars, and complex glycoconjugates utilized in immunomodulatory drug development.

Mechanistic Causality & Reaction Design

The success of this synthesis relies entirely on exploiting the thermodynamic and steric disparities within the furanose ring system.

Phase 1: Thermodynamic Disparity in Acetal Hydrolysis Diacetone glucose contains two isopropylidene acetals. The 1,2-O-isopropylidene group forms a cis-fused bicyclic system with the furanose ring, which is highly stable due to the minimization of ring strain. In contrast, the 5,6-O-isopropylidene group is exocyclic and behaves as a standard 1,3-dioxolane. Consequently, mild acidic hydrolysis (e.g., 50% aqueous acetic acid) provides the exact activation energy required to selectively cleave the 5,6-acetal while leaving the 1,2-acetal completely intact .

Phase 2: Steric Differentiation in Tosylation The resulting intermediate, monoacetone glucose, possesses three free hydroxyl groups: two secondary (C-3, C-5) and one primary (C-6). The primary hydroxyl at C-6 is highly accessible. By utilizing a strictly controlled temperature environment (0–5 °C) and a near-equimolar ratio of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine, the nucleophilic attack of the C-6 oxygen on the electrophilic sulfur is extremely rapid. The steric bulk of the secondary hydroxyls at C-3 and C-5 renders them kinetically inert under these specific conditions, preventing over-tosylation .

Figure 1: Mechanistic causality governing the regioselective tosylation at the C-6 position.

Synthetic Workflow

The following pathway outlines the transition from the commercially available diacetone glucose to the activated mono-tosylate derivative.

Figure 2: Two-step synthetic workflow from diacetone glucose to the 6-O-tosyl derivative.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, these protocols include in-process validation steps (TLC monitoring and azeotropic drying).

Phase 1: Selective Hydrolysis to Monoacetone Glucose

Goal: Cleave the 5,6-isopropylidene group while preserving the 1,2-isopropylidene group.

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (20.0 g, 76.8 mmol) in 150 mL of 50% aqueous acetic acid (v/v) .

-

Execution: Stir the homogeneous solution gently at room temperature (20–25 °C) for 6 to 8 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:2). The starting material (

) will disappear, replaced by a highly polar product spot ( -

Solvent Removal: Once the starting material is fully consumed, concentrate the mixture under reduced pressure at 40 °C.

-

Azeotropic Drying (Critical Step): Acetic acid is notoriously difficult to remove completely via standard evaporation. Add 50 mL of anhydrous toluene to the resulting syrup and evaporate under reduced pressure. Repeat this co-evaporation process three times. This ensures the complete removal of residual water and acetic acid, which is an absolute prerequisite to prevent the hydrolysis of TsCl in Phase 2.

-

Yield: The resulting white to off-white solid is 1,2-O-isopropylidene-α-D-glucofuranose (approx. 16.0 g, >90% yield). It can be used directly in the next step without further purification.

Phase 2: Regioselective Tosylation at C-6

Goal: Activate the C-6 primary hydroxyl group while leaving C-3 and C-5 unmodified.

-

Reagent Preparation: Dissolve the dried 1,2-O-isopropylidene-α-D-glucofuranose (15.0 g, 68.1 mmol) in 60 mL of anhydrous pyridine in a flame-dried 250 mL round-bottom flask under an inert argon atmosphere. Cool the flask to 0–5 °C using an ice-water bath.

-

Controlled Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (13.6 g, 71.5 mmol, 1.05 eq) in 40 mL of anhydrous pyridine. Add this TsCl solution dropwise to the reaction flask over a period of 30 minutes to maintain the internal temperature below 5 °C .

-

Execution: Allow the reaction to stir continuously at 0–5 °C for 4 hours.

-

In-Process Validation: Check completion via TLC (Hexane/Ethyl Acetate 1:1). The mono-tosylated product will appear as a distinct new spot (

, UV active due to the tosyl aromatic ring). -

Workup & Pyridine Removal: Evaporate the bulk of the pyridine under high vacuum (diminished pressure) at a temperature not exceeding 35 °C to prevent degradation.

-

Extraction: Dissolve the resulting viscous residue in 250 mL of Ethyl Acetate.

-

Washing Protocol: Wash the organic layer sequentially with:

-

Saturated aqueous

(3 × 50 mL) to neutralize any remaining acid. -

Cold 10% aqueous HCl (2 × 50 mL) to extract trace residual pyridine as water-soluble pyridinium chloride.

-

Brine (2 × 50 mL) to break emulsions and pre-dry the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexane/EtOAc gradient) or recrystallized from ethanol to yield pure 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose.

Quantitative Data & Analytical Benchmarks

The table below summarizes the critical parameters, expected yields, and analytical markers required to validate the success of each synthetic step.

| Reaction Phase | Target Intermediate / Product | Reagents & Equivalents | Temp / Time | TLC System & | Expected Yield |

| Phase 1: Hydrolysis | 1,2-O-Isopropylidene-α-D-glucofuranose | Diacetone Glucose (1.0 eq)50% aq. Acetic Acid (Excess) | 25 °C 6–8 h | Hexane/EtOAc (1:2)SM: 0.8 → Prod: 0.2 | > 90% (Crude) |

| Phase 2: Tosylation | 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose | Monoacetone Glucose (1.0 eq)TsCl (1.05 eq)Anhydrous Pyridine (Solvent) | 0–5 °C 4 h | Hexane/EtOAc (1:1)SM: 0.1 → Prod: 0.5 | 75 - 85% (Purified) |

References

- Google Patents. "EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives." European Patent Office.

Regioselective tosylation protocols for 1,2-O-isopropylidene-a-D-glucofuranose

Application Note: Regioselective Tosylation Protocols for 1,2-O-Isopropylidene- -D-glucofuranose[1][2][3]

Executive Summary & Strategic Value

1,2-O-Isopropylidene-

Achieving high regioselectivity during tosylation (p-toluenesulfonylation) is critical.[1] Over-reaction leads to difficult-to-separate mixtures of mono-, di-, and tri-tosylates, severely impacting yield and purity in downstream GMP processes.[1]

This guide details the Kinetic Control Protocol for selective 6-O-tosylation and outlines the Protection-Group Strategy required to access the 3-O-tosyl derivative, providing a complete roadmap for scaffold differentiation.

Mechanistic Grounding: The Reactivity Hierarchy

To control the reaction, one must understand the electronic and steric environment of the furanose ring.

The Reactivity Triad

-

C6-OH (Primary): The most sterically accessible and nucleophilic.[1] Under controlled kinetic conditions, this position reacts 10–20 times faster than secondary hydroxyls.[1]

-

C5-OH (Secondary): Located on the exocyclic side chain.[1] It is accessible but less nucleophilic than C6.[1] It is the primary site of side-reaction (over-tosylation).[1]

-

C3-OH (Secondary): Severely sterically hindered by the adjacent 1,2-isopropylidene ketal.[1] Direct functionalization here is nearly impossible without affecting C6/C5 first.[1]

Decision Matrix

| Target Derivative | Strategy | Key Control Parameter |

| 6-O-Tosyl | Direct Kinetic Tosylation | Temperature (< 0°C) & Stoichiometry (1.1 eq) |

| 5,6-di-O-Tosyl | Thermodynamic Over-reaction | Excess TsCl (> 2.5 eq) & Heat |

| 3-O-Tosyl | Indirect Protection Route | Requires 5,6-protection (Diacetone Glucose) |

Visual Workflow: Reaction Pathways

The following diagram illustrates the divergent pathways to access specific regiomers.

Figure 1: Divergent synthesis pathways. The Blue path represents the direct kinetic protocol; the Yellow path represents the indirect route to C3 functionalization.

Protocol A: Regioselective 6-O-Tosylation (Standard)

This protocol utilizes low-temperature pyridine catalysis to favor the primary alcohol (C6) over the secondary alcohol (C5).[1]

Materials & Stoichiometry

| Component | Equiv.[1] | Role | Critical Specification |

| 1,2-IPG | 1.0 | Substrate | Dry, <0.5% water content |

| p-TsCl | 1.1 - 1.2 | Reagent | Recrystallized (free of TsOH) |

| Pyridine | Solvent | Base/Cat.[1] | Anhydrous (distilled over KOH) |

| DCM | Solvent | Extraction | HPLC Grade |

Step-by-Step Methodology

1. Preparation:

-

Dry the 1,2-O-isopropylidene-

-D-glucofuranose (1,2-IPG) under high vacuum for 4 hours to remove trace moisture, which consumes TsCl.[1] -

Dissolve 1,2-IPG (10.0 g, 45.4 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under an inert atmosphere (

or Ar).

2. Controlled Addition (The Critical Step):

-

Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Dissolve p-toluenesulfonyl chloride (9.5 g, 50.0 mmol, 1.1 equiv) in a minimal amount of anhydrous pyridine or add solid TsCl in small portions over 30 minutes.

-

Why? Slow addition maintains a low concentration of active sulfonylating agent, favoring the faster-reacting C6 hydroxyl.[1]

-

3. Reaction Incubation:

-

Stir at 0°C for 4 hours, then allow the mixture to warm slowly to room temperature.

-

Stir for an additional 12–16 hours.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The 6-O-tosyl product (

) should be the major spot.[1] A lower spot (unreacted triol) may persist; do not push to completion by adding excess TsCl, as this promotes 5,6-ditosylation (

4. Workup & Purification:

-

Pour the reaction mixture into ice-cold water (300 mL) to hydrolyze excess TsCl and protonate the pyridine.

-

Extract with Dichloromethane (DCM) (

mL).[1] -

Wash the organic phase sequentially with:

-

Dry over

and concentrate in vacuo. -

Crystallization: The crude oil often crystallizes from Ether/Hexane or EtOAc/Hexane.

-

Target Yield: 65–75%

-

Melting Point: 107–109°C [Ref 1].[1]

-

Protocol B: Route to 3-O-Tosylation (Indirect)[1]

Direct tosylation of C3 is not feasible due to the higher reactivity of C6 and C5. You must use the "Protection-Deprotection" strategy starting from Diacetone Glucose.[1]

Methodology

1. Tosylation of Diacetone Glucose:

-

Substrate: 1,2:5,6-di-O-isopropylidene-

-D-glucofuranose. -

Reaction: Treat with TsCl (1.5 eq) in Pyridine at elevated temperature (60°C) or reflux for 24–48 hours.

-

Note: C3 is sterically hindered, requiring forcing conditions compared to C6.[1]

-

-

Product: 1,2:5,6-di-O-isopropylidene-3-O-tosyl-

-D-glucofuranose (mp 121°C) [Ref 2].[1]

2. Selective Hydrolysis (The Key Step):

-

Dissolve the 3-O-tosyl-diacetal in 60% aqueous Acetic Acid (AcOH).

-

Stir at room temperature for 12–24 hours.

-

Mechanism: The 5,6-acetal is more acid-labile (acyclic) than the 1,2-acetal (cyclic/rigid).[1] Mild acid selectively cleaves the 5,6-position.[1]

-

Result: 3-O-tosyl-1,2-O-isopropylidene-

-D-glucofuranose.[1]

Troubleshooting & Process Parameters

| Issue | Root Cause | Corrective Action |

| High Ditosylate (5,6-di-Ts) | Temperature too high during addition.[1] | Ensure addition is performed at < 0°C. |

| Low Conversion | Wet pyridine (hydrolysis of TsCl).[1] | Distill pyridine over |

| Colored Impurities | Pyridine oxidation/polymerization.[1] | Perform reaction under Nitrogen; keep dark. |

| Emulsion during Workup | Pyridinium salts.[1] | Ensure thorough washing with 1M HCl (keep cold to prevent acetal hydrolysis).[1] |

References

-

Synthose Inc. 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose Product Data. Retrieved from [1]

-

Mamat, C. et al. (2025).[1][2] The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. ResearchGate. Retrieved from

-

BenchChem. Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Retrieved from [1]

-

Kawsar, S. et al. (2013).[1][3] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives. Semantic Scholar. Retrieved from [1]

Application Note: Nucleophilic Substitution at C6 of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose

Introduction & Strategic Importance

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose (CAS: 26275-20-7) is a pivotal intermediate in []. The 1,2-O-isopropylidene (acetonide) group locks the sugar into a furanose configuration, protecting the anomeric C1 and adjacent C2 hydroxyls from undesired reactions[2]. Meanwhile, the selective tosylation of the primary C6 hydroxyl group activates it as an excellent leaving group (p-toluenesulfonate), setting the stage for regioselective nucleophilic substitution (SN2)[]. This scaffold is indispensable for synthesizing 6-deoxy sugars, azido sugars (precursors for CuAAC "click" chemistry), and functionalized4[4].

Mechanistic Principles & Experimental Causality

The substitution at the C6 position proceeds exclusively via an SN2 mechanism. Because C6 is a primary carbon, it experiences minimal steric hindrance compared to the secondary C3 and C5 positions, allowing for rapid and high-yielding nucleophilic attack[5].

-

Solvent Selection: Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetone, are critical. They solvate the counter-cations (e.g., Na+, K+) while leaving the nucleophilic anions (N3-, I-) relatively unsolvated and highly reactive.

-

Leaving Group Dynamics: The tosylate group stabilizes the developing negative charge in the transition state through resonance across its aromatic ring and sulfonyl oxygens, making it a superior leaving group compared to halides or mesylates in this specific furanose context.

-

Temperature Control: SN2 reactions at the C6 position typically require moderate heating (60–85 °C) to overcome the activation energy barrier. However, excessive heating (>100 °C) can lead to elimination side products or degradation of the acid-sensitive acetonide group[6].

Synthetic Workflow

Figure 1: Synthetic workflow for C6 nucleophilic substitution of 1,2-O-isopropylidene-α-D-glucofuranose.

Experimental Protocols

Protocol A: Synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose

Objective: Installation of an azide group for downstream CuAAC click chemistry or reduction to a primary amine[4].

-

Preparation: Dissolve 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N2 or Ar).

-

Causality: Anhydrous conditions prevent competitive hydrolysis of the tosylate to the C6 alcohol.

-

-

Nucleophile Addition: Add sodium azide (NaN3, 25 mmol, 2.5 eq) in one portion.

-

Causality: An excess of NaN3 drives the equilibrium forward and compensates for any moisture-induced quenching.

-

-

Reaction: Heat the stirred mixture to 80 °C for 3–4 hours.

-

Self-Validation: Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The azido product typically exhibits a higher Rf value than the highly polar tosylate starting material.

-

-

Workup: Cool to room temperature. Concentrate the DMF under reduced pressure. Extract the residue with Ethyl Acetate (3 × 50 mL) and wash with water.

-

Causality: Removing DMF prior to extraction prevents the formation of intractable emulsions during the liquid-liquid phase separation.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Synthesis of 6-Deoxy-6-iodo-1,2-O-isopropylidene-α-D-glucofuranose (Finkelstein Reaction)

Objective: Preparation of a 6-iodo derivative for radical deoxygenation or cross-coupling reactions.

-

Preparation: Dissolve the tosylate (10 mmol) in anhydrous acetone (30 mL).

-

Nucleophile Addition: Add sodium iodide (NaI, 30 mmol, 3.0 eq).

-

Causality: NaI is highly soluble in acetone, whereas the byproduct, sodium tosylate (NaOTs), is insoluble.

-

-

Reaction: Reflux the mixture (56 °C) for 12 hours.

-

Self-Validation: The continuous precipitation of NaOTs (a white solid) serves as a visual confirmation of reaction progress and drives the reaction to completion according to Le Chatelier’s principle.

-

-